N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The compound’s 1,2,4-triazole scaffold makes it an interesting candidate for anticancer research. A study by Emami et al. reported the synthesis of novel 1,2,4-triazole derivatives, including those containing the mentioned compound. These derivatives were evaluated for their cytotoxic activity against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay . Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line. Additionally, molecular docking studies suggested that these derivatives could interact with the binding pocket of the aromatase enzyme, a potential target in cancer therapy.
Non-Toxicity Assessment
Another important aspect is the compound’s safety profile. In vivo toxicity studies in mice revealed that this compound is non-toxic at a concentration of 100 mg/kg . Such information is crucial for further development and potential clinical use.
Material Sciences and Nonlinear Optical Properties
Triazoles, including the compound , have gained attention in material sciences. Their unique nitrogen-containing heterocyclic structure makes them suitable for various applications. For instance, they can be explored for their nonlinear optical properties, which are relevant in fields like photonics and optoelectronics .
Antitumor Potential
Imidazole-containing compounds related to our compound have been investigated for their antitumor potential. Yurttas et al. developed a derivative with a similar scaffold and evaluated it against cancer cell lines (C6 and HepG2). Such studies contribute to our understanding of the compound’s broader therapeutic potential .
Mechanism of Action
The compound also contains a 2,4-dioxopentan-3-ylthio group, which might contribute to its reactivity and biological activity. The presence of sulfur in the molecule could potentially allow for specific interactions with different target receptors .
The compound’s mode of action would depend on its specific targets. It might interact with these targets to alter their function, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific targets and the compound’s chemical properties .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its chemical properties. Factors such as its solubility, stability, and reactivity could influence its bioavailability and its ability to reach its targets .
The compound’s action could also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could affect its stability, reactivity, and interactions with its targets .
properties
IUPAC Name |
N-[2-[6-(2,4-dioxopentan-3-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-12(26)19(13(2)27)30-18-9-8-16-22-23-17(25(16)24-18)10-11-21-20(28)14-4-6-15(29-3)7-5-14/h4-9,19H,10-11H2,1-3H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXQFCROIDEYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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